Heclin
Overview
Description
Heclin is a chemical compound known for its role as an inhibitor of HECT E3 ubiquitin ligases. It is primarily used in scientific research, particularly in the study of ubiquitination processes and related cellular mechanisms. This compound has shown potential in the research of various cancers, including gastric cancer, due to its ability to inhibit specific ubiquitin ligases such as Smurf2, Nedd4, and WWP1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heclin involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not widely published. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research. When produced, it is synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency. The compound is often supplied in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Heclin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Heclin is widely used in scientific research due to its ability to inhibit HECT E3 ubiquitin ligases. Some of its applications include:
Chemistry: Studying the mechanisms of ubiquitination and deubiquitination.
Biology: Investigating the role of ubiquitin ligases in cellular processes such as protein degradation and signal transduction.
Medicine: Researching potential therapeutic applications in cancer treatment, particularly gastric cancer.
Industry: Limited industrial applications, primarily focused on research and development .
Mechanism of Action
Heclin exerts its effects by inhibiting HECT E3 ubiquitin ligases, specifically Smurf2, Nedd4, and WWP1. It binds to the active sites of these enzymes, preventing the transfer of ubiquitin from E2 enzyme thioesters to substrates. This inhibition disrupts the ubiquitination process, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3: An inhibitor of MDM2, another ubiquitin ligase.
Serdemetan: Targets MDM2 and has similar applications in cancer research.
Indole-3-carbinol: A natural compound that affects ubiquitination pathways
Uniqueness of Heclin
This compound is unique due to its specificity for HECT E3 ubiquitin ligases, particularly Smurf2, Nedd4, and WWP1. This specificity makes it a valuable tool in studying the roles of these ligases in cellular processes and diseases .
Properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTWXRJNCFIDRQ-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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